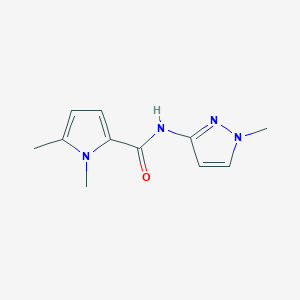![molecular formula C13H17N3O B7538474 1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one, also known as quinazoline spirooxindole, is a chemical compound with potential applications in scientific research. This compound has a unique structure, which makes it an interesting target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of 1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of various kinases, including the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one has been found to have a range of biochemical and physiological effects. In addition to its anticancer and antitumor activity, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been found to have activity against certain neurological disorders, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one in lab experiments is its unique structure, which makes it an interesting target for synthesis and investigation. Additionally, this compound has been found to have a range of biological activities, making it a promising candidate for the development of new drugs. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for the investigation of 1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one. One potential direction is the development of new anticancer and antitumor therapies based on this compound. Additionally, further investigation into its mechanism of action could lead to the development of new drugs for a range of diseases. Finally, there is potential for the synthesis of new analogs of this compound with improved activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of 1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one can be achieved through a multistep process. One of the most common methods for synthesis involves the reaction of 2-aminobenzonitrile with cyclohexanone in the presence of a Lewis acid catalyst. This reaction results in the formation of an intermediate compound, which can be further reacted with a secondary amine to produce the final product.
Applications De Recherche Scientifique
1-Methylspiro[piperidine-4,2'(1'H)-1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one]-4'(3'H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anticancer and antitumor activity, making it a promising candidate for the development of novel cancer therapies. Additionally, this compound has been found to have activity against bacterial and fungal infections, suggesting potential applications in the development of new antibiotics.
Propriétés
IUPAC Name |
1'-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-8-6-13(7-9-16)14-11-5-3-2-4-10(11)12(17)15-13/h2-5,14H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMMWTKZVKMMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-Methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dimethylphenyl)-[1-[4-(1,2,4-triazol-1-ylmethyl)benzoyl]piperidin-4-yl]methanone](/img/structure/B7538394.png)
![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)



![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-2-(phenoxymethyl)benzamide](/img/structure/B7538435.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)


